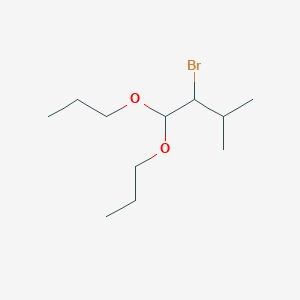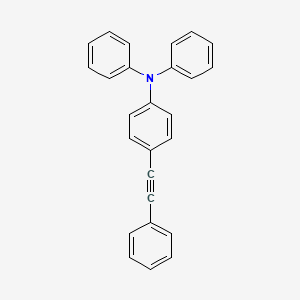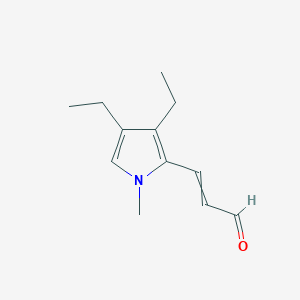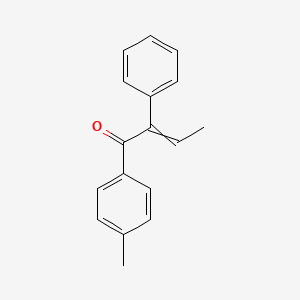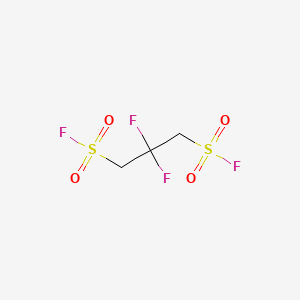
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is a complex organic compound characterized by the presence of azido, chloro, hydroxy, and iodo functional groups attached to an octadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid typically involves multiple steps, starting with the preparation of the octadecanoic acid backbone. The introduction of the azido, chloro, hydroxy, and iodo groups can be achieved through a series of substitution reactions. For example, the azido group can be introduced using sodium azide (NaN₃) in a nucleophilic substitution reaction, while the chloro and iodo groups can be introduced using halogenation reactions with appropriate reagents such as chlorine (Cl₂) and iodine (I₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of azido-substituted derivatives.
Scientific Research Applications
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid involves its interaction with specific molecular targets and pathways. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The chloro and iodo groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Azido-3-chloro-2-hydroxy-2-bromooctadecanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-fluorooctadecanoic acid: Similar structure but with a fluorine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-methyloctadecanoic acid: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The combination of azido, chloro, hydroxy, and iodo groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
106340-48-1 |
|---|---|
Molecular Formula |
C18H33ClIN3O3 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
3-azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid |
InChI |
InChI=1S/C18H33ClIN3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19,22-23-21)18(20,26)16(24)25/h26H,2-15H2,1H3,(H,24,25) |
InChI Key |
HYHILNCAXRZOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)O)(O)I)(N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


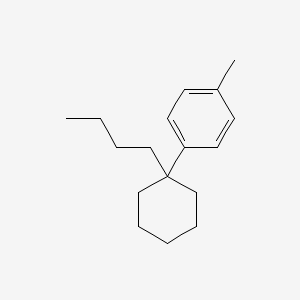

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
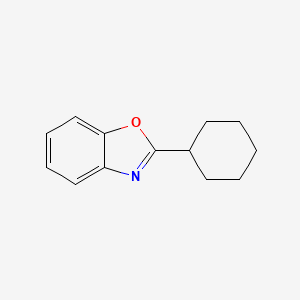
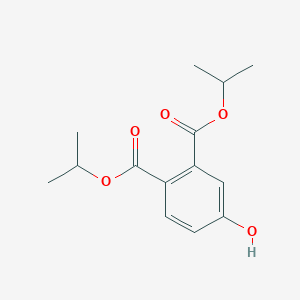

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
